

# Application Notes and Protocols for Clinical Trial Design: Bradanicline in Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Bradanicline, a selective  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) agonist, in the treatment of chronic cough. The following sections detail the scientific rationale, preclinical data, and a hypothetical Phase 2 clinical trial protocol, including methodologies for key experiments and data presentation. Although the actual Phase 2 trial for Bradanicline did not demonstrate efficacy, this document serves as a valuable resource for designing future trials in this therapeutic area.

### Scientific Rationale

Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. **Bradanicline**, as a selective  $\alpha 7$  nAChR agonist, was investigated for its potential antitussive effects. The proposed mechanism of action centers on the modulation of neuronal signaling in the cough reflex pathway. Activation of  $\alpha 7$  nAChRs in the central nervous system is thought to enhance the activity of inhibitory GABAergic interneurons in the brainstem, thereby suppressing the cough reflex.[1]

# Signaling Pathway of Bradanicline in Cough Suppression

The binding of **Bradanicline** to the  $\alpha$ 7 nicotinic acetylcholine receptor is hypothesized to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. This is thought



to occur through the potentiation of inhibitory neurotransmission in the brainstem.



Click to download full resolution via product page

**Bradanicline**'s proposed mechanism of action in cough suppression.

### **Preclinical Evidence**

The investigation of **Bradanicline** for chronic cough was supported by preclinical studies in animal models. These studies demonstrated the potential of  $\alpha$ 7 nAChR agonists to reduce cough frequency.

## **Summary of Preclinical Data in Guinea Pig Model**

Preclinical evaluation of **Bradanicline** (formerly ATA-101) in a guinea pig model of induced cough provided the foundational evidence for its clinical development. The study showed a dose-dependent reduction in cough frequency, supporting the hypothesis that  $\alpha$ 7 nAChR activation has an antitussive effect.[2]

| Compound                  | Dose | Tussive Agent | Route of<br>Administration | % Cough<br>Inhibition<br>(approx.) |
|---------------------------|------|---------------|----------------------------|------------------------------------|
| Bradanicline<br>(ATA-101) | Low  | Citric Acid   | Oral                       | Not Specified                      |
| Bradanicline<br>(ATA-101) | High | Citric Acid   | Oral                       | Dose-related suppression           |

# Clinical Trial Protocol: Phase 2 Study (Based on NCT03622216)

This section outlines a detailed protocol for a Phase 2 clinical trial investigating the efficacy and safety of **Bradanicline** in adults with refractory chronic cough. This protocol is based on the



design of the NCT03622216 study.

## **Study Design**

A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.[1][3]

## **Patient Population**

Adults aged 18-80 years with a diagnosis of refractory chronic cough for at least one year.

**Key Inclusion and Exclusion Criteria** 

| Inclusion Criteria                                                                                            | Exclusion Criteria                                                       |
|---------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Diagnosis of refractory chronic cough or unexplained cough for at least one year.[3]                          | Current smoker or has given up smoking within the past 12 months.        |
| Chest radiograph or CT scan within the last year showing no abnormality contributing to the cough.            | Current use of an ACE-inhibitor or requirement for one during the study. |
| Able to provide written informed consent.                                                                     | Respiratory tract infection within 4 weeks of baseline.                  |
| Women of child-bearing potential must use two forms of acceptable birth control.                              | History of cystic fibrosis or malignancy within the last 5 years.        |
| Male subjects and their partners of child-bearing potential must use two methods of acceptable birth control. | Active hepatitis or HIV infection.                                       |
| Positive test for any drug of abuse.                                                                          |                                                                          |

## **Experimental Workflow**

The study would follow a crossover design with two treatment periods separated by a washout period.





Click to download full resolution via product page

Clinical trial workflow for the **Bradanicline** study.

## **Dosing Regimen**

Patients would receive daily escalating doses of **Bradanicline** or a matching placebo for three weeks. The specific dose escalation schedule would need to be defined based on Phase 1 safety and tolerability data.



### **Efficacy and Safety Assessments**

### **Primary Endpoint:**

• Change from baseline in 24-hour cough frequency, objectively measured using a validated cough monitoring system (e.g., VitaloJAK).

#### Secondary Endpoints:

- Patient-reported outcomes (PROs) to assess cough severity and quality of life. Commonly used instruments include:
  - Leicester Cough Questionnaire (LCQ)
  - Visual Analogue Scale (VAS) for cough severity
- Safety and tolerability assessed through adverse event monitoring, physical examinations, vital signs, and clinical laboratory tests.

# Protocol for Objective Cough Frequency Monitoring (VitaloJAK System)

The VitaloJAK system is a validated, ambulatory device for objective cough monitoring.

#### Materials:

- VitaloJAK recording device
- Microphone and chest sensor
- Adhesive patches
- Data card
- Pouch for the device

#### Procedure:



- Patient Preparation: Ensure the patient's chest area is clean, dry, and free from excessive hair.
- Sensor Placement: Attach a new chest sensor to the patient's chest as per the manufacturer's instructions. A new air microphone should also be used for each recording.
- · Device Setup:
  - Insert a new battery pack for each 24-hour recording.
  - Insert the data card into the device.
  - Connect the microphone and chest sensor cable to the device.
  - Power on the device and ensure the date and time are correct.
- Recording Initiation: Start the 24-hour recording period. The patient should be instructed to continue their normal daily activities.
- Device Wearing: The device can be worn in the supplied pouch. For overnight recording, the
  device can be placed on a bedside table.
- Recording Completion: After 24 hours, the device will automatically stop recording.
- Data Retrieval: Power down the device, disconnect the sensors, and remove the data card.
- Data Analysis: The audio files are uploaded to a central server where they are processed using a validated algorithm to identify and count coughs. The analysis is typically performed by trained technicians.

## **Data Presentation**

All quantitative data from the clinical trial should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.

# Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                                    | Bradanicline (N=) | Placebo (N=) | Total (N=) |
|---------------------------------------------------|-------------------|--------------|------------|
| Age (years), mean<br>(SD)                         |                   |              |            |
| Sex, n (%)                                        |                   |              |            |
| Male                                              |                   |              |            |
| Female                                            | _                 |              |            |
| Duration of Cough (years), mean (SD)              | _                 |              |            |
| Baseline 24-hour<br>Cough Frequency,<br>mean (SD) | _                 |              |            |
| Baseline LCQ Score,<br>mean (SD)                  | _                 |              |            |
| Baseline VAS Score<br>(mm), mean (SD)             | _                 |              |            |

# **Table 2: Efficacy Outcomes**



| Outcome                                                     | Bradanicline | Placebo | Difference<br>(95% CI) | p-value |
|-------------------------------------------------------------|--------------|---------|------------------------|---------|
| Primary Endpoint                                            | _            |         |                        |         |
| Change from Baseline in 24- hour Cough Frequency, mean (SD) |              |         |                        |         |
| Secondary<br>Endpoints                                      | -            |         |                        |         |
| Change from Baseline in LCQ Total Score, mean (SD)          |              |         |                        |         |
| Change from Baseline in VAS Score (mm), mean (SD)           | -            |         |                        |         |

**Table 3: Summary of Adverse Events** 

| Adverse Event         | Bradanicline (N=) n (%) | Placebo (N=) n (%) |
|-----------------------|-------------------------|--------------------|
| Any Adverse Event     |                         |                    |
| Nausea                | _                       |                    |
| Dizziness             | _                       |                    |
| Headache              | _                       |                    |
| Somnolence            | _                       |                    |
| List other common AEs | _                       |                    |

## Conclusion



While the Phase 2 clinical trial of **Bradanicline** for chronic cough did not meet its primary endpoint, the design and methodologies employed provide a valuable framework for future research in this area. The detailed protocol outlined in these application notes, including the use of objective cough monitoring and validated patient-reported outcomes, represents a robust approach to evaluating novel antitussive therapies. Future studies may explore alternative dosing regimens, different patient populations, or combination therapies to unlock the potential of targeting the  $\alpha 7$  nicotinic acetylcholine receptor for the treatment of chronic cough.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Attenua Announces First Patient Treated in Phase 2 Clinical Trial in Chronic Cough with Bradanicline BioSpace [biospace.com]
- 2. Attenua Announces Release Of Data Demonstrating That ATA-101 Is Antitussive In Guinea Pigs - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trial Design: Bradanicline in Chronic Cough]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262859#clinical-trial-design-for-bradanicline-in-chronic-cough]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com